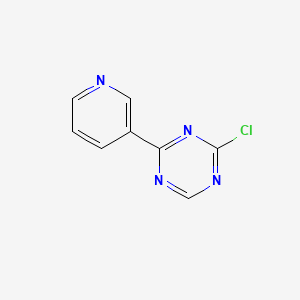

2-Chloro-4-pyridin-3-yl-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazines are a class of nitrogen-containing heterocycles. The triazine structure is often incorporated into various pharmaceuticals, dyes, resins, and explosives . The compound “2,4,6-tris (3’- (pyridin-3-yl)biphenyl-3-yl)-1,3,5-triazine” has a wheel-shaped structure with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl, and pyridines on the peripheral .

Molecular Structure Analysis

The molecular structure of triazine derivatives can vary greatly depending on the substituents attached to the triazine ring. For example, “2,4,6-tris (3’- (pyridin-3-yl)biphenyl-3-yl)-1,3,5-triazine” has a wheel-shaped structure with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl .Chemical Reactions Analysis

The chemical reactions involving triazine derivatives can be quite diverse. For instance, it was found that in aqueous media, Cu 2+ ions promote the hydrolysis of 2-tpt to form bis (2-pyridylcarbonyl) amide anion .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “2-Chloro-4- (pyridin-3-yl)pyrimidine”, the molecular weight is 191.62 g/mol, and it has a topological polar surface area of 38.7 Ų .Scientific Research Applications

Heterocyclic Building Blocks

This compound can be used as a heterocyclic building block in the synthesis of more complex chemical structures . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Antibacterial Applications

Compounds with a similar structure have shown promising antibacterial activity . They have been tested against a variety of bacterial strains and have shown potential in combating drug-resistant bacterial pathogens.

Antimicrobial Applications

In addition to antibacterial activity, these compounds also exhibit antimicrobial properties . They have been tested against a variety of yeasts and filamentous fungi, showing potential in the treatment of various microbial infections.

Antiviral Applications

While specific antiviral applications for this compound are not mentioned in the search results, pyridine compounds in general have been known to exhibit antiviral activities . Further research could explore this potential application.

5. Treatment of Hyperglycemia and Related Conditions Compounds with similar structures have shown efficacy in reducing blood glucose levels . This suggests potential applications in the treatment of conditions involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, and diabetes as a consequence of obesity.

Synthesis of Esters

The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis . This suggests that “2-Chloro-4-pyridin-3-yl-1,3,5-triazine” could potentially be used in similar applications.

Safety and Hazards

Mechanism of Action

Target of Action

Similar triazine derivatives have been shown to possess anticancer activity , suggesting potential targets could be cellular components involved in cancer progression.

Mode of Action

It’s worth noting that certain imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against various cancer cells . This suggests that 2-Chloro-4-pyridin-3-yl-1,3,5-triazine may interact with its targets to inhibit cell proliferation.

Biochemical Pathways

Given the anti-proliferative activity of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

Certain imamine-1,3,5-triazine derivatives have been suggested to possess the properties of drug candidates , implying potential bioavailability.

Result of Action

Similar compounds have shown to inhibit the migration, invasion, adhesion, and proliferation of cancer cells , suggesting potential cellular effects.

Action Environment

It’s worth noting that the compound has been described as having good thermal stability , suggesting it may retain its activity under various environmental conditions.

properties

IUPAC Name |

2-chloro-4-pyridin-3-yl-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCJPZWJQCTSHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281588 |

Source

|

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-pyridin-3-yl-1,3,5-triazine | |

CAS RN |

1053656-03-3 |

Source

|

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)